![molecular formula C20H18N2O5 B2904203 1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-00-2](/img/structure/B2904203.png)
1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
Spiro compounds, such as the one you’re asking about, are a class of organic compounds that have two or more rings that share one atom . They are of significant interest in medicinal chemistry due to their unique 3D structure and potential biological activities .
Synthesis Analysis
The synthesis of spiro compounds often involves multi-component reactions . For instance, a one-pot synthesis of spiro-isobenzofuran compounds was developed via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two or more rings sharing a single atom . This unique structure can be confirmed using techniques such as X-ray diffraction .
Chemical Reactions Analysis
Spiro compounds can undergo a variety of chemical reactions. For example, a one-pot, efficient, and chemoselective procedure for the synthesis of new 3H-spiro [isobenzofuran-1,2’-pyrrole]-3,3’ (1’H)-diones was developed which involves room-temp. oxidative cleavage of 3a,8b-dihydroxyindeno [1,2-b]pyrroles, generated in situ by reaction of ninhydrin and enaminones in 30% EtOH .
Physical And Chemical Properties Analysis
The physical and chemical properties of spiro compounds can vary greatly depending on their structure. For instance, some spiro compounds have been found to have potent inhibitory properties against various enzymes .
Scientific Research Applications
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as key intermediates in the construction of complex pharmaceuticals due to their versatile chemical structure. The spiro[chroman-2,4’-piperidin] moiety in “1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” can be utilized to synthesize compounds with potential therapeutic effects, such as anti-inflammatory, analgesic, and antipyretic properties .
Development of Central Nervous System (CNS) Drugs
The piperidine ring is a common feature in drugs targeting the CNS. It is often found in molecules that interact with neural receptors or enzymes, influencing neurotransmitter levels. This compound could be explored for the development of new CNS drugs, potentially offering treatment options for disorders like depression, schizophrenia, and Alzheimer’s disease .
Anticancer Research
Piperidine derivatives have shown promise in anticancer research. They can be designed to interfere with specific cellular pathways that are dysregulated in cancer cells. “1’-(2-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” might be investigated for its ability to inhibit cancer cell growth or induce apoptosis in various cancer cell lines .
Antibacterial and Antifungal Agents
The structural complexity of piperidine derivatives makes them suitable candidates for antibacterial and antifungal agents. Their ability to bind to bacterial enzymes or disrupt fungal cell walls can be harnessed to develop new classes of antibiotics and antifungals, addressing the growing concern of antimicrobial resistance .
Analgesic and Anesthetic Agents
Piperidine derivatives are also used in the creation of analgesic and anesthetic agents. Their modulatory effects on pain receptors can lead to the development of new pain management drugs with improved efficacy and reduced side effects. The nitrobenzoyl group in the compound could enhance its analgesic properties .
Agricultural Chemical Research
In agriculture, piperidine derivatives can be applied in the synthesis of pesticides and herbicides. Their chemical properties allow them to interact with specific targets in pests and weeds, leading to the development of more effective and environmentally friendly agricultural chemicals .
Mechanism of Action
Safety and Hazards
Future Directions
Spiro compounds continue to be an area of interest in medicinal chemistry due to their unique structures and potential biological activities . Future research may focus on developing new synthetic methods for these compounds, exploring their biological activities, and optimizing their properties for therapeutic use .
properties
IUPAC Name |
1'-(2-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-17-13-20(27-18-8-4-2-6-15(17)18)9-11-21(12-10-20)19(24)14-5-1-3-7-16(14)22(25)26/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCHQGWLIFMSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one |
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